molecular formula C10H14BrN3O B6629059 3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide

3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide

Katalognummer B6629059
Molekulargewicht: 272.14 g/mol
InChI-Schlüssel: FIRXPMLASLEERW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide, also known as BAY-678, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase PAK4, which plays a critical role in cancer cell growth, migration, and invasion.

Wirkmechanismus

3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide selectively inhibits the protein kinase PAK4, which is overexpressed in many types of cancer. PAK4 plays a critical role in cancer cell growth, migration, and invasion by regulating the cytoskeleton and cell signaling pathways. By inhibiting PAK4, 3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide disrupts these processes and induces cancer cell death.
Biochemical and Physiological Effects:
3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cancer cell migration and invasion. It has also been shown to reduce tumor growth in preclinical models of cancer. Additionally, 3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide is its selectivity for PAK4, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, making it a suitable candidate for oral administration. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

Zukünftige Richtungen

There are several potential future directions for 3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide research. First, it could be tested in clinical trials to determine its efficacy and safety in humans. Second, it could be tested in combination with other cancer treatments to determine its synergistic effects. Third, its mechanism of action could be further elucidated to identify potential biomarkers for patient selection. Fourth, it could be tested in other types of cancer to determine its broad-spectrum activity. Finally, it could be optimized for improved potency, selectivity, and pharmacokinetic properties.

Synthesemethoden

The synthesis of 3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide involves the reaction of 5-bromopyridin-3-amine with 2,2-dimethyl-3-oxobutanoic acid in the presence of a coupling agent. The resulting product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit cancer cell growth, migration, and invasion in vitro and in vivo. In addition, 3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide has demonstrated synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

3-[(5-bromopyridin-3-yl)amino]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-10(2,9(12)15)6-14-8-3-7(11)4-13-5-8/h3-5,14H,6H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXPMLASLEERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CC(=CN=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.